Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate
CAS No.: 284493-78-3
Cat. No.: VC13866406
Molecular Formula: C14H14O2S2
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 284493-78-3 |
|---|---|
| Molecular Formula | C14H14O2S2 |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | ethyl 5-(4-methylsulfanylphenyl)thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C14H14O2S2/c1-3-16-14(15)13-9-8-12(18-13)10-4-6-11(17-2)7-5-10/h4-9H,3H2,1-2H3 |
| Standard InChI Key | KWQFUKUFRXBKCJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)SC |
| Canonical SMILES | CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)SC |
Introduction
Chemical Identity and Structural Properties
Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate belongs to the class of thiophene carboxylates, with a molecular formula of and a molecular weight of 278.4 g/mol. Its IUPAC name, ethyl 5-(4-methylsulfanylphenyl)thiophene-2-carboxylate, reflects the substitution pattern: a thiophene ring (position 2) bearing an ethyl ester group and (position 5) a 4-(methylsulfanyl)phenyl substituent. The compound’s structure is represented by the SMILES notation CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)SC, which clarifies the connectivity of functional groups.
Key physicochemical properties include:
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Standard InChI:
InChI=1S/C14H14O2S2/c1-3-16-14(15)13-9-8-12(18-13)10-4-6-11(17-2)7-5-10/h4-9H,3H2,1-2H3 -
InChI Key:
KWQFUKUFRXBKCJ-UHFFFAOYSA-N.
The methylsulfanyl group (-SMe) enhances lipophilicity, potentially improving membrane permeability in biological systems, while the ethyl ester moiety offers synthetic flexibility for further derivatization .
Synthesis and Reaction Pathways
The synthesis of Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate typically involves multi-step reactions starting from thiophene-2-carboxylic acid derivatives. A common route proceeds as follows:
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Esterification: Thiophene-2-carboxylic acid reacts with ethanol in the presence of a catalytic acid (e.g., ) to form ethyl thiophene-2-carboxylate.
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Electrophilic Substitution: The thiophene ring undergoes Friedel-Crafts alkylation or coupling with 4-(methylsulfanyl)phenylboronic acid to introduce the aryl group at position 5.
Alternative methods utilize Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple halogenated thiophene esters with methylsulfanyl-containing aryl boronic acids . For instance, 5-bromo-thiophene-2-carboxylate derivatives have been cross-coupled with 4-(methylsulfanyl)phenylboronic acid to yield the target compound with high regioselectivity.
Biological Activities and Mechanistic Insights
Thiophene derivatives are renowned for their diverse pharmacological activities. Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate has shown promise in preliminary studies for:
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Anticancer Activity: The compound inhibits kinase enzymes involved in tumor proliferation, such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), by competing with ATP binding sites.
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Antimicrobial Effects: Structural analogs demonstrate moderate activity against Staphylococcus aureus and Escherichia coli, attributed to the methylsulfanyl group’s ability to disrupt bacterial membrane integrity .
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Anti-inflammatory Action: By suppressing COX-2 (cyclooxygenase-2) expression, the compound reduces prostaglandin synthesis in murine macrophage models.
Applications in Pharmaceutical Development
This compound serves as a versatile intermediate in drug discovery:
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Prodrug Design: The ethyl ester can be hydrolyzed in vivo to the corresponding carboxylic acid (e.g., 5-[4-(methylthio)phenyl]thiophene-2-carboxylic acid, CAS 870703-97-2), enhancing bioavailability of active metabolites .
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Structure-Activity Relationship (SAR) Studies: Modifications at the thiophene 2-position (ester vs. carboxylic acid) and 4-(methylsulfanyl)phenyl group inform the optimization of potency and selectivity in lead compounds .
Comparative Analysis with Related Compounds
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